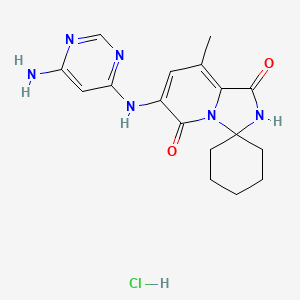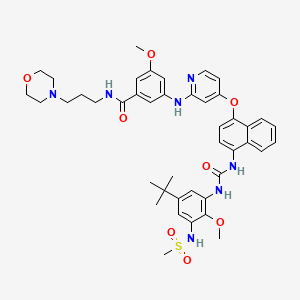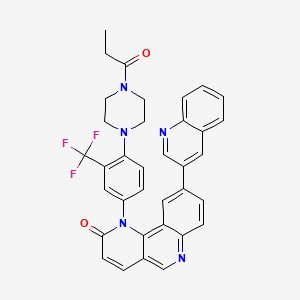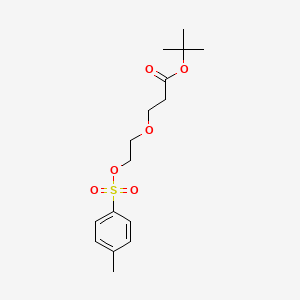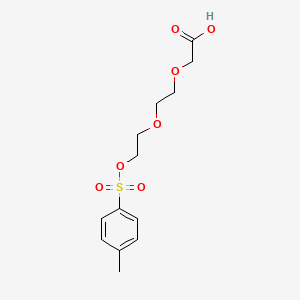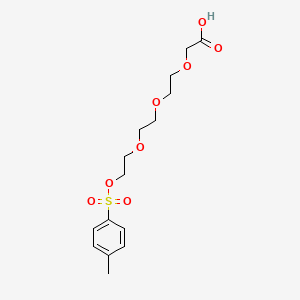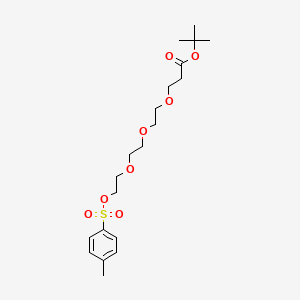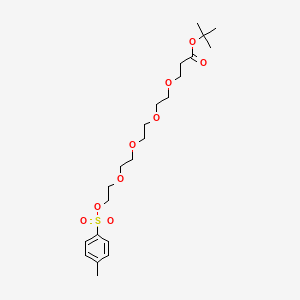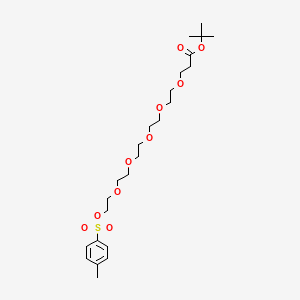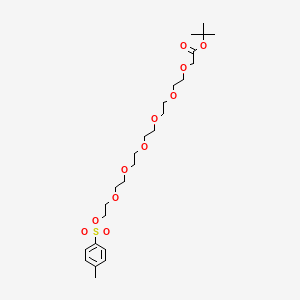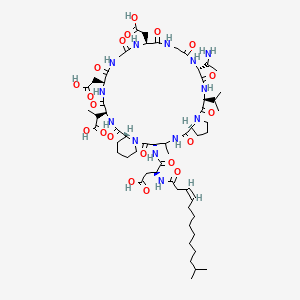
Tsushimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tsushimycin is a peptide antibiotic that exhibits antitrypanosomal activity.
Wissenschaftliche Forschungsanwendungen
Inhibition of Lipid-Linked Saccharide Synthesis
Tsushimycin has been found to inhibit the formation of various lipid-linked saccharides in pig aorta, including dolichyl phosphate mannose, dolichyl phosphate glucose, and dolichyl pyrophosphate N-acetylglucosamine. This effect is significant as it influences the synthesis of lipid-linked monosaccharides and oligosaccharides, essential components in biological membranes and cellular functions (Elbein, 1981).
Constituent Fatty Acids Analysis
Studies on tsushimycin have involved the analysis of its constituent fatty acids using various techniques like gas-liquid chromatography and mass spectrometry. These studies have helped in determining the structures of major constituent fatty acids in tsushimycin, such as cis-3-isotetradecenoic acid and cis-3-anteisopentadecenoic acid, contributing to the understanding of its chemical composition and potential biological activities (Shoji et al., 1968).
Structure Elucidation
The structure of tsushimycin has been a subject of research, with studies focusing on its crystallization and structure determination at high resolution. These investigations reveal that tsushimycin consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue, with a distinctive conformation stabilized by Ca2+ ions. Understanding the structure is crucial for grasping how tsushimycin interacts with bacterial cell membranes and its potential applications in treating bacterial infections (Bunkoczi et al., 2005).
Antitrypanosomal Activities
Tsushimycin has shown antitrypanosomal properties, both in vitro and in vivo, indicating its potential as a therapeutic agent against Trypanosoma, a genus of parasitic organisms. These properties, along with its cytotoxicity profile, contribute to its potential application in treating trypanosomiasis, a disease affecting both humans and animals (Ishiyama et al., 2009).
Potential as an Antiviral Agent
Recent studies have explored the potential of tsushimycin as an antiviral agent, particularly in the context of SARS-CoV-2, which causes COVID-19. By blocking viral membrane fusion to the host cell, tsushimycin could serve as an effective means to prevent the entry of the virus into human cells, thus offering a new approach in the fight against COVID-19 (Chowdhury et al., 2020).
Eigenschaften
CAS-Nummer |
11054-63-0 |
|---|---|
Produktname |
Tsushimycin |
Molekularformel |
C59H93N13O20 |
Molekulargewicht |
1304.464 |
IUPAC-Name |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
InChI-Schlüssel |
BYWOWQCRVFUOLF-AQZAFBPESA-N |
SMILES |
O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tsushimycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



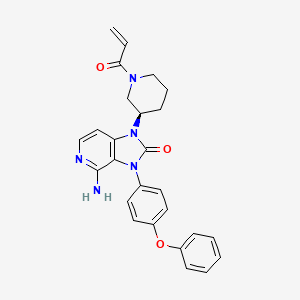
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
